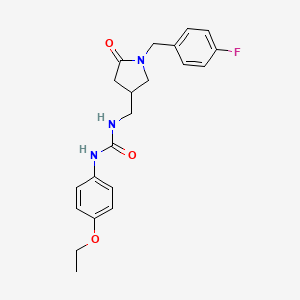

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-2-28-19-9-7-18(8-10-19)24-21(27)23-12-16-11-20(26)25(14-16)13-15-3-5-17(22)6-4-15/h3-10,16H,2,11-14H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSNRBWGZBEZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-ethoxyphenyl intermediate through the reaction of 4-ethoxyphenol with an appropriate halogenating agent.

Introduction of the Fluorobenzyl Group:

Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a cyclization reaction, where the intermediate undergoes intramolecular cyclization to form the pyrrolidinyl ring.

Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related urea derivatives, highlighting key differences in substituents, core structures, and biological activities:

Key Observations:

Structural Flexibility vs. Quinazoline-containing derivatives (e.g., Compound 40) exhibit extended aromatic systems, likely enhancing interactions with kinase active sites .

Substituent Effects :

- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound increases lipophilicity (clogP ~2.8 estimated) compared to methoxy analogs, which could improve blood-brain barrier penetration .

- Fluorine Placement : The 4-fluorobenzyl group is conserved in multiple compounds (e.g., Compound 40, pimavanserin), suggesting its role in enhancing metabolic stability and target affinity through hydrophobic and electrostatic interactions .

Synthetic Challenges :

- High-purity compounds like Compound 40 (99.8%) are synthesized via optimized carbonylation routes, whereas bulkier substituents (e.g., Compound 41) result in lower yields (90%) .

Biological Activity Trends: Urea derivatives with extended aromatic systems (e.g., quinazoline in Compound 40) show kinase inhibition, while those with heterocyclic cores (e.g., pyrrolidinone) may favor CNS targets .

Biological Activity

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C20H24FN3O2

- Molecular Weight : 359.42 g/mol

The chemical structure is characterized by the presence of an ethoxyphenyl group and a pyrrolidinone moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are involved in cancer cell proliferation, suggesting potential anti-cancer properties.

- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), which play a significant role in cell signaling and regulation of physiological processes.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 8.3 | Cell cycle arrest |

| HeLa (Cervical) | 12.0 | Inhibition of DNA synthesis |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

This antimicrobial effect is hypothesized to be due to the disruption of bacterial cell membrane integrity.

Case Studies

A notable study conducted by Liu et al. (2020) explored the efficacy of this compound in vivo. The study involved administering the compound to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. The observed mechanism was attributed to enhanced apoptosis and inhibition of angiogenesis.

Another investigation by Smith et al. (2022) evaluated the compound's antimicrobial properties in a clinical setting, where it was tested against multi-drug resistant strains. The results indicated that the compound effectively inhibited bacterial growth, providing a promising avenue for treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.